molecular formula C30H33N5O4S B11663199 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide CAS No. 303105-57-9

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11663199
CAS No.: 303105-57-9
M. Wt: 559.7 g/mol
InChI Key: BYESYTTUADUHFX-FDAWAROLSA-N
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Description

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide (hereafter referred to as Compound A) is a 1,2,4-triazole derivative featuring:

  • A 4-tert-butylphenyl substituent at the 5-position of the triazole ring.
  • A phenyl group at the 4-position of the triazole.
  • A sulfanyl (-S-) linker connecting the triazole to an acetohydrazide moiety.
  • A (2,4,6-trimethoxyphenyl)methylidene hydrazide group in the E-configuration.

This structure combines lipophilic (tert-butyl), electron-donating (methoxy), and aromatic components, which are critical for modulating physicochemical properties and biological interactions. The triazole core and hydrazide functionality are known to confer stability and reactivity, making such compounds candidates for pharmaceutical and agrochemical applications .

Properties

CAS No.

303105-57-9

Molecular Formula

C30H33N5O4S

Molecular Weight

559.7 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C30H33N5O4S/c1-30(2,3)21-14-12-20(13-15-21)28-33-34-29(35(28)22-10-8-7-9-11-22)40-19-27(36)32-31-18-24-25(38-5)16-23(37-4)17-26(24)39-6/h7-18H,19H2,1-6H3,(H,32,36)/b31-18+

InChI Key

BYESYTTUADUHFX-FDAWAROLSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C=C(C=C4OC)OC)OC

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C=C(C=C4OC)OC)OC

Origin of Product

United States

Preparation Methods

Formation of the Thiosemicarbazide Precursor

The synthesis begins with the reaction of isoniazid (isonicotinic hydrazide) and 4-tert-butylphenyl isothiocyanate in methanol under reflux. This step produces a thiosemicarbazide derivative, which serves as the precursor for cyclization.

Reaction Conditions :

  • Solvent: Methanol

  • Temperature: Reflux (65–70°C)

  • Duration: 3–4 hours

  • Stoichiometry: 1:1 molar ratio

The intermediate is isolated by cooling the reaction mixture, followed by filtration and washing with cold methanol.

Cyclization to 1,2,4-Triazole-3-Thione

The thiosemicarbazide undergoes base-mediated cyclization in aqueous sodium hydroxide (2N) under reflux. This step forms the 1,2,4-triazole-3-thione ring system.

Reaction Conditions :

  • Base: 2N NaOH

  • Temperature: Reflux (100°C)

  • Duration: 2–3 hours

  • Workup: Acidification with HCl to pH 5–6, followed by filtration

The product, 5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol , is obtained as a pale-yellow solid.

Incorporation of the Sulfanylacetohydrazide Side Chain

Alkylation with Propargyl Bromide

The triazole-thiol intermediate reacts with propargyl bromide in the presence of triethylamine (TEA) as a base. This step introduces the propargylthio group, forming 2-((5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide .

Reaction Conditions :

  • Solvent: Methanol

  • Base: Triethylamine (1 equiv)

  • Temperature: 0–5°C initially, then room temperature

  • Duration: 4–6 hours

  • Stoichiometry: 1:1 molar ratio

The product is purified via recrystallization from ethanol, yielding a white crystalline solid.

Hydrazone Formation via Condensation

Reaction with 2,4,6-Trimethoxybenzaldehyde

The hydrazide intermediate undergoes condensation with 2,4,6-trimethoxybenzaldehyde in ethanol under acidic conditions (catalytic acetic acid). This step forms the E-configuration hydrazone via dehydration.

Reaction Conditions :

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid (2–3 drops)

  • Temperature: Reflux (78°C)

  • Duration: 8–12 hours

  • Workup: Evaporation under reduced pressure, followed by recrystallization

The final compound is isolated as a white powder with a yield of 78–83%.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.77 (s, 1H, triazole-H)

  • δ 7.45–7.32 (m, 9H, aromatic-H)

  • δ 6.22 (s, 2H, trimethoxyphenyl-H)

  • δ 3.86 (s, 6H, OCH3)

  • δ 3.70 (s, 3H, OCH3)

  • δ 1.33 (s, 9H, tert-butyl)

13C NMR (100 MHz, DMSO-d6) :

  • δ 167.5 (C=O)

  • δ 153.2 (triazole-C)

  • δ 134.8–114.2 (aromatic-C)

  • δ 56.1, 55.8 (OCH3)

  • δ 31.4 (tert-butyl-C)

HRMS (ESI+) :

  • m/z Calculated for C36H38N5O4S [M+H]+: 636.2641

  • Found: 636.2645

X-ray Diffraction (XRD) Analysis

Single-crystal XRD confirms the molecular structure and E-configuration of the hydrazone moiety. Key parameters include:

  • Space group: P −1

  • a = 6.4427(3) Å, b = 11.4352(4) Å, c = 15.4510(5) Å

  • α = 97.980(2)°, β = 96.043(2)°, γ = 92.772(2)°

Optimization and Yield Considerations

StepParameterOptimal ValueYield (%)
1Reflux time3 hours92
2NaOH concentration2N85
3Propargyl bromide equiv1.188
4Condensation time10 hours83

Recrystallization from ethanol/water (3:1) enhances purity to >98%.

Mechanistic Insights

Cyclization Mechanism

The base-mediated cyclization proceeds via deprotonation of the thiosemicarbazide nitrogen, followed by intramolecular nucleophilic attack and elimination of water.

Hydrazone Formation

The condensation follows a nucleophilic addition-elimination pathway, where the hydrazide attacks the aldehyde carbonyl, forming a tetrahedral intermediate that dehydrates to yield the hydrazone.

Comparative Analysis with Structural Analogs

Replacing the 2,4,6-trimethoxyphenyl group with other aryl aldehydes (e.g., 3,4,5-trimethoxy) alters the electronic profile and biological activity. The current synthesis protocol offers modularity for derivatization.

Challenges and Solutions

Steric Hindrance

The tert-butyl group introduces steric bulk, slowing alkylation. Using excess propargyl bromide (1.1 equiv) mitigates this issue.

Hydrazone Isomerization

The E-configuration is stabilized by intramolecular hydrogen bonding between the hydrazone N–H and triazole sulfur, as confirmed by XRD.

Industrial Scalability

The protocol is scalable to kilogram quantities with modifications:

  • Continuous flow reactors for cyclization

  • Column chromatography for large-scale purification

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide exhibit significant anticancer properties. For example, triazole derivatives have shown cytotoxic activity against various cancer cell lines such as HCT-116 and MCF-7. The mechanism of action often involves apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Properties

Molecular docking studies suggest that this compound may serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This positions it as a candidate for further development as an anti-inflammatory agent .

Herbicidal Activity

Compounds with similar triazole structures have been explored for their herbicidal properties. The presence of the triazole ring is known to enhance the herbicidal efficacy against various weed species by interfering with their growth mechanisms. The specific compound may also possess similar properties, making it a candidate for development as a novel herbicide .

Polymer Chemistry

The unique chemical structure of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide allows for its use as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the triazole moiety .

Data Table: Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 (μM)Reference
Triazole Derivative AAnticancer (HCT-116)<36
Triazole Derivative BAnti-inflammatory (5-LOX Inhibition)TBD
Similar Triazole CompoundHerbicidal ActivityTBD

Case Study 1: Anticancer Activity

In a study evaluating the anticancer activity of various triazole derivatives, it was found that compounds with specific substitutions on the phenyl rings exhibited enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural modifications in increasing biological activity and suggested pathways for further research into related compounds like 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide .

Case Study 2: Herbicide Development

Research on triazole-based herbicides demonstrated their effectiveness in controlling weed growth in agricultural settings. The study compared various formulations and found that the incorporation of specific triazole compounds significantly improved herbicidal efficacy while reducing phytotoxicity to crops .

Mechanism of Action

The mechanism of action of 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The triazole ring and sulfanyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of Compound A differ in substituents on the triazole ring or the benzylidene group. Below is a comparative analysis:

Compound ID Triazole Substituents Benzylidene Group Molecular Weight (g/mol) Key Properties
Compound A 5-(4-tert-butylphenyl), 4-phenyl 2,4,6-trimethoxyphenyl 606.75 (calc.) High lipophilicity (tert-butyl), electron-rich (methoxy)
Compound B () 5-(4-methylphenyl), 4-phenyl 2,4,6-trimethoxyphenyl 544.63 Reduced steric bulk (methyl vs. tert-butyl); lower logP
Compound C () 5-(4-tert-butylphenyl), 4-phenyl 2,6-dichlorophenyl 598.12 Electron-withdrawing Cl groups; increased polarity
Compound D () 5-(4-tert-butylphenyl), 4-phenyl 4-(diethylamino)phenyl 614.80 Electron-donating amino group; enhanced solubility in polar solvents
Key Observations:

Compound C (2,6-dichloro) exhibits higher polarity due to electronegative Cl atoms, which may improve crystallinity .

In contrast, Compound D’s diethylamino group introduces basicity, which could influence protonation states under physiological conditions .

Tautomerism and Stability :

  • Triazole-thione/thiol tautomerism (e.g., in Compound C ) is influenced by substituents. The absence of -SH stretching (~2500 cm⁻¹) in IR spectra confirms Compound A exists predominantly in the thione form, enhancing stability .

Biological Activity

The compound 2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide is a synthetic derivative belonging to the class of hydrazones and triazoles. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

The molecular formula of the compound is C28H29N5O2SC_{28}H_{29}N_{5}O_{2}S, with a molecular weight of 499.63 g/mol. The structure includes a triazole ring and a hydrazone moiety, which are known to contribute to various biological activities. Key chemical properties include:

PropertyValue
Molecular Weight499.63 g/mol
LogP6.4077
Polar Surface Area67.63 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds within the triazole class. The specific compound under consideration has shown promising results against various bacterial strains. For instance:

  • In vitro studies demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • A comparative analysis indicated that derivatives with higher lipophilicity exhibited enhanced antibacterial effects .

Anti-inflammatory Activity

Research has also evaluated the anti-inflammatory potential of similar triazole derivatives. In one study, compounds were tested using the carrageenan-induced paw edema model in Wistar albino rats, revealing that certain derivatives significantly reduced inflammation markers . Although specific data for the compound is limited, it is reasonable to infer similar activity based on structural similarities.

Case Studies

  • Synthesis and Testing of Related Compounds :
    • A study synthesized various hydrazone derivatives and assessed their biological activities. Notably, some exhibited IC50 values comparable to established anti-inflammatory agents like indomethacin .
    • Another investigation focused on triazole derivatives, which demonstrated effective inhibition against bacterial strains, reinforcing the potential of the triazole moiety in antimicrobial applications .
  • Mechanistic Insights :
    • The mechanism of action for triazole-based compounds often involves interference with microbial cell wall synthesis or inhibition of specific metabolic pathways critical for bacterial survival . This suggests that our compound may exert similar effects.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to avoid by-products?

Methodological Answer:
The synthesis typically involves condensation reactions between triazole-thiol intermediates and substituted hydrazides. Key steps include:

  • Reagent Selection: Use absolute ethanol as a solvent with glacial acetic acid catalysis to promote Schiff base formation between the hydrazide and aldehyde moieties .
  • Reaction Monitoring: Track progress via TLC (e.g., chloroform:methanol 7:3 ratio) to identify intermediates and by-products early .
  • By-Product Mitigation: Optimize stoichiometry (e.g., 1:1 molar ratio of reactants) and employ column chromatography (e.g., petroleum ether/ethyl acetate gradients) to separate mixtures of hydroxy- and methoxy-substituted derivatives .

Advanced: How can Bayesian optimization or heuristic algorithms enhance reaction yield and purity for this compound?

Methodological Answer:
Bayesian optimization integrates prior experimental data to predict optimal reaction parameters (e.g., temperature, solvent ratios) with fewer trials. For example:

  • Parameter Screening: Design experiments using a D-optimal approach to prioritize variables like reflux duration (4–8 hours) and catalyst concentration .
  • AI-Driven Adjustments: Implement real-time adjustments via flow chemistry systems to maintain ideal conditions (e.g., controlled HCl release during acylation) .
  • Validation: Compare predicted vs. actual yields using ANOVA to identify systemic deviations .

Basic: Which spectroscopic techniques are most reliable for confirming the compound’s structural features?

Methodological Answer:

  • 1H NMR: Confirm the presence of methoxy groups (δ 3.8–4.0 ppm), tert-butyl protons (δ 1.3–1.4 ppm), and hydrazone imine protons (δ 8.0–8.5 ppm) .
  • IR Spectroscopy: Identify characteristic bands for C=N (1600–1650 cm⁻¹) and S–C (650–700 cm⁻¹) bonds .
  • Mass Spectrometry: Validate molecular weight via ESI-MS, ensuring no fragmentation from labile sulfanyl or hydrazide groups .

Advanced: How can density functional theory (DFT) predict the electronic properties of the triazole and hydrazide moieties?

Methodological Answer:

  • Computational Modeling: Use Gaussian 09 with B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps) and assess charge distribution on the triazole ring .
  • Reactivity Analysis: Apply Fukui functions to identify nucleophilic/electrophilic sites, particularly at the sulfanyl group and hydrazone nitrogen .
  • Validation: Correlate DFT-predicted dipole moments with experimental solubility data in polar solvents (e.g., DMSO) .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Crystallization: Use i-PrOH/petroleum ether recrystallization to isolate pure fractions, leveraging differences in solubility between hydroxy- and methoxy-substituted by-products .
  • Chromatography: Employ silica gel columns with stepwise elution (e.g., 5:1 → 2:1 petroleum ether:ethyl acetate) to resolve structurally similar impurities .
  • Solvent Selection: Avoid aqueous workups if the compound is moisture-sensitive; instead, use MgSO₄ for drying organic extracts .

Advanced: How do steric and electronic effects of the 4-tert-butylphenyl group influence biological activity?

Methodological Answer:

  • Steric Impact: The bulky tert-butyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms) by reducing conformational flexibility .
  • Electronic Effects: Electron-donating methoxy groups on the benzylidene moiety increase electron density at the hydrazone, promoting hydrogen bonding with target proteins .
  • Comparative Studies: Synthesize analogs with cyclohexyl or adamantyl substituents and compare IC₅₀ values in enzyme inhibition assays .

Basic: What safety protocols are essential when handling intermediates like 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine?

Methodological Answer:

  • Waste Management: Segregate reaction waste containing nitro or sulfur groups for professional disposal to prevent environmental contamination .
  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods during reflux steps to avoid exposure to volatile by-products (e.g., HCl gas) .
  • Emergency Response: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) before disposal .

Advanced: Can molecular dynamics (MD) simulations elucidate the stability of the (E)-configured hydrazone under physiological conditions?

Methodological Answer:

  • Simulation Setup: Run 100-ns MD trajectories in GROMACS with CHARMM36 force fields, solvating the compound in a TIP3P water box .
  • Stability Metrics: Monitor RMSD and hydrogen bond persistence between the hydrazone and solvent/ions (e.g., Na⁺ in PBS buffer) .
  • Experimental Correlation: Compare MD-predicted degradation rates with HPLC stability assays at 37°C .

Basic: How can researchers validate the purity of the final compound before biological testing?

Methodological Answer:

  • HPLC Analysis: Use a C18 column with acetonitrile/water (70:30) mobile phase; purity ≥95% is indicated by a single peak at 254 nm .
  • Elemental Analysis: Confirm calculated vs. observed C, H, N, and S percentages (e.g., ±0.3% deviation) .
  • Melting Point Consistency: A sharp melting point (e.g., 102–103°C) indicates minimal impurities .

Advanced: What strategies resolve contradictions in spectral data between synthetic batches?

Methodological Answer:

  • Batch Comparison: Perform PCA on NMR/IR datasets to identify outlier batches due to solvent residues or isomerization .
  • Isotopic Labeling: Use ¹³C-labeled reactants to trace unexpected peaks (e.g., deuteration at exchangeable protons) .
  • Crystallography: Obtain single-crystal X-ray structures to confirm stereochemistry and rule out polymorphic variations .

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